N,N-Dibenzyl-3-nitroaniline
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Overview
Description
Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a benzenemethanamine core with a nitrophenyl and a phenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(2-nitrophenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(3-nitrophenyl)-N-(methyl)-
Uniqueness
Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
29103-51-3 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-nitroaniline |
InChI |
InChI=1S/C20H18N2O2/c23-22(24)20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
DRBODBSEJPJTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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